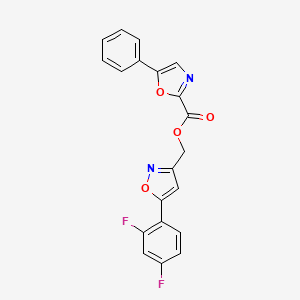

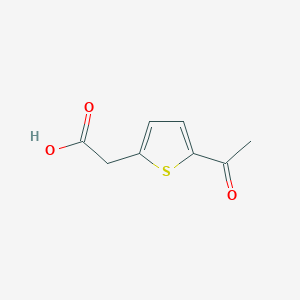

![molecular formula C23H23N3O4 B2503565 methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251636-45-9](/img/structure/B2503565.png)

methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a benzoate group, a naphthyridine moiety, and an acetamido linkage, which may contribute to its reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of related naphthyridine derivatives has been reported in the literature. For instance, a one-pot synthesis method for dibenzo[b,h][1,6]naphthyridines was developed by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, which involved sequential condensation reactions . Similarly, functionalized benzo[b][1,8]naphthyridin-2-(1H)-ones were synthesized from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides using t-BuOK in excellent yields under mild conditions . These methods highlight the potential synthetic routes that could be adapted or modified for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) was employed to optimize the molecular structure and investigate vibrational frequencies and NMR chemical shifts. Such studies provide a foundation for understanding the molecular structure of the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the literature. The quenching action of methylbenzoate on the fluorescence of naphthalene derivatives indicates that methylbenzoate can participate in charge-transfer interactions . This suggests that the benzoate moiety in the compound of interest may also engage in similar chemical reactions, affecting its fluorescence properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied. The solvent effect on the fluorescence quenching of N, N-dimethyl-2-naphthylamine by methylbenzoate was investigated, showing that the fluorescence spectra are influenced by the polarity of the solvent . Additionally, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate's global chemical reactivity descriptors, natural population analysis, thermodynamic properties, and non-linear optical properties were examined, providing insights into the behavior of such compounds in different environments .

Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities to the query have been designed and synthesized to explore their antimicrobial properties. For example, new pyrano quinoline derivatives have been studied for their anti-microbial activity, demonstrating the potential of such compounds in combating microbial infections (Watpade & Toche, 2017).

Synthetic Methodologies

Research has focused on the transformations of tetrahydrobenzo[b][1,6]naphthyridines under various conditions to yield novel compounds with potential applications in drug development and materials science (Voskressensky et al., 2005). Another study discussed the synthesis of acronycine isosters, showcasing the versatility of these chemical frameworks in creating bioactive molecules (Reisch, Mester, & Aly, 1983).

Catalysis

The preparation of catalysts using structures similar to the query compound demonstrates their utility in facilitating chemical reactions. A study on pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the application of these compounds in catalysis, contributing to more efficient and selective chemical transformations (Facchetti et al., 2016).

DNA Interaction Studies

Some derivatives of the query compound's chemical family have been explored for their interaction with DNA, which is crucial for the development of new therapeutic agents. One study synthesized dibenzo[b,h][1,6]naphthyridines and investigated their fluorescent DNA-binding properties, demonstrating their potential in biomedical applications, especially in diagnostics and as therapeutic agents (Okuma et al., 2014).

properties

IUPAC Name |

methyl 4-[[2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-14-3-8-19-17(11-14)22(28)18-12-26(10-9-20(18)25-19)13-21(27)24-16-6-4-15(5-7-16)23(29)30-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWOBDMUDJEULJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

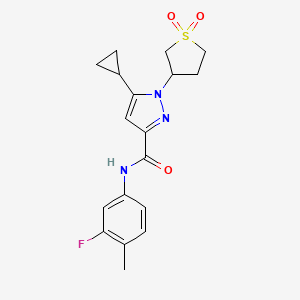

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

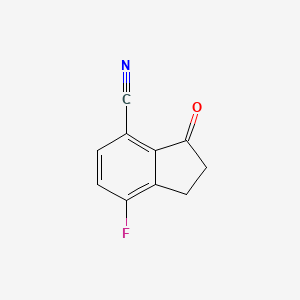

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)